

Palifosfamide in vitro cell viability assay protocol (e.g., MTT, XTT)

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Compound of Interest

Compound Name: Palifosfamide

Cat. No.: B1580618

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Application Notes: Palifosfamide In Vitro Cell Viability Assays

Audience: Researchers, scientists, and drug development professionals.

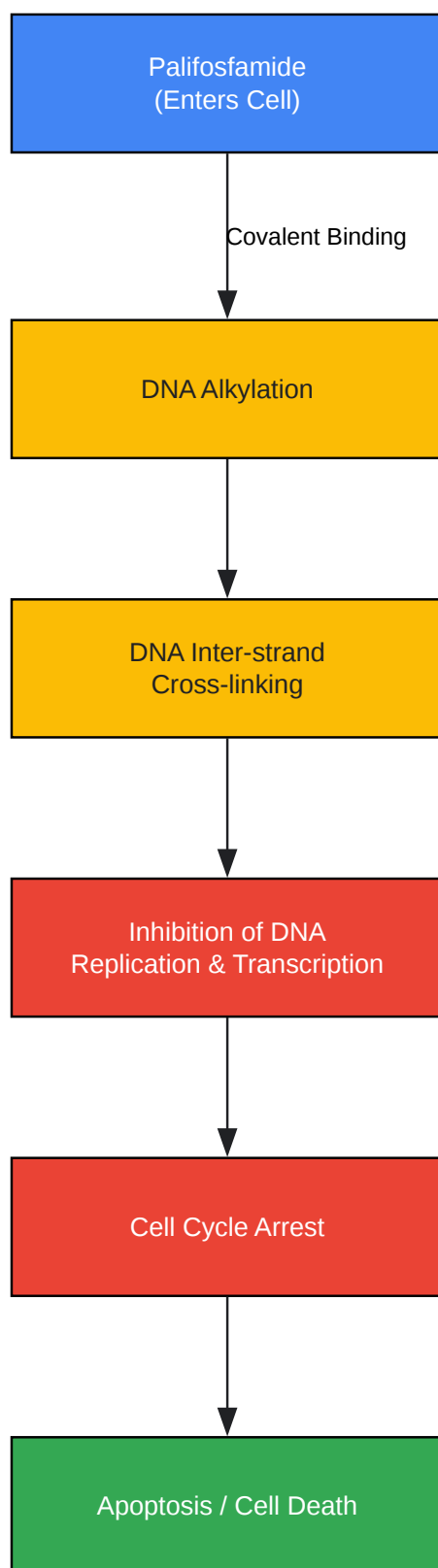
Introduction

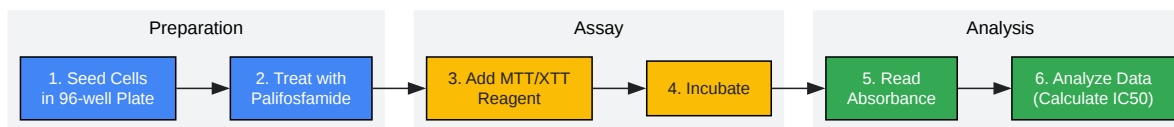
Palifosfamide (or isophosphoramidate mustard) is the active metabolite of the alkylating agent ifosfamide.[1][2] As a synthetic mustard compound, it exerts its antineoplastic activity by covalently binding to and cross-linking DNA, which inhibits DNA replication and protein synthesis, ultimately leading to cell death.[3] Unlike its parent drug, ifosfamide, **palifosfamide** does not require metabolic activation in the liver and does not produce toxic metabolites like acrolein or chloroacetaldehyde, which are associated with bladder and central nervous system toxicities.[2][3]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of **Palifosfamide** using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental in cancer research for determining the dose-dependent effects of cytotoxic agents and calculating key parameters such as the half-maximal inhibitory concentration (IC50).

Mechanism of Action Overview

Palifosfamide functions as a DNA alkylating agent. After entering the cell, it forms irreversible cross-links between DNA strands, primarily at GC base pairs. This action creates irreparable 7-atom inter-strand cross-links that physically block the DNA from unwinding, thereby inhibiting DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).





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References

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